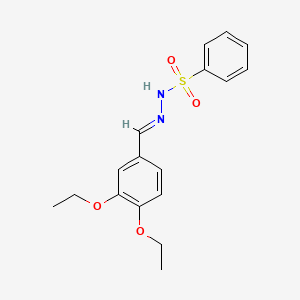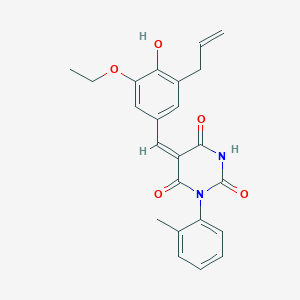![molecular formula C15H10Cl2N2O3 B5909394 1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5909394.png)
1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one, commonly known as DCPA, is a synthetic compound that belongs to the family of chalcones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of DCPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, DCPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inflammatory cells, DCPA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
DCPA has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, DCPA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammatory cells, DCPA has been shown to reduce the production of pro-inflammatory cytokines, leading to the inhibition of inflammation. In plants, DCPA has been shown to inhibit the activity of the enzyme protoporphyrinogen oxidase (PPO), leading to the inhibition of chlorophyll synthesis and ultimately the death of the plant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DCPA in lab experiments is its unique chemical structure, which allows for the development of new drugs targeting various diseases. DCPA has also been shown to have low toxicity in cells and organisms, making it a safe compound for use in lab experiments. However, one of the limitations of DCPA is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of DCPA. One direction is the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is the study of the mechanism of action of DCPA in cells and organisms, which could lead to the discovery of new therapeutic targets. Finally, the study of the environmental impact of DCPA, particularly its use as a herbicide in agriculture, is an important area of future research.
Synthesemethoden
DCPA can be synthesized through several methods, including the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to reduction using sodium borohydride to yield DCPA.
Wissenschaftliche Forschungsanwendungen
DCPA has been extensively studied in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, DCPA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmacology, DCPA has been used as a lead compound for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and diabetes. In agriculture, DCPA has been used as a herbicide to control weeds in crops such as soybeans, peanuts, and cotton.
Eigenschaften
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-13-6-1-10(9-14(13)17)15(20)7-8-18-11-2-4-12(5-3-11)19(21)22/h1-9,18H/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMXHRFCSQQKRT-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(benzoylamino)-3-phenylacryloyl]alanine](/img/structure/B5909312.png)
![(2-chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909319.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909335.png)


![1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5909349.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)naphthalene](/img/structure/B5909364.png)
![3-[(2-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5909366.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5909368.png)


![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5909393.png)
![methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5909397.png)
